molecular formula C10H10N2O2S B2834128 3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine CAS No. 1286711-27-0

3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine

Cat. No.: B2834128
CAS No.: 1286711-27-0
M. Wt: 222.26
InChI Key: MOFRKWUMWAZHFK-UHFFFAOYSA-N
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Description

3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine is a heterocyclic compound that features a unique structure combining a dioxino ring and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine typically involves multiple steps. One common approach starts with the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine, followed by dibromination and oxidation of the methyl group to form the desired compound . The reaction conditions often include the use of solvents like 1,4-dioxane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine exerts its effects involves interactions with various molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds, which are known for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine is unique due to its specific combination of a dioxino ring and a benzothiazole moiety, along with the presence of a methyl group at the 3-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-12-6-4-7-8(14-3-2-13-7)5-9(6)15-10(12)11/h4-5,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRKWUMWAZHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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